A-Technical-Guide-to-the-Biological-Potential-of-Naphthyloxy-Aniline-Compounds
A-Technical-Guide-to-the-Biological-Potential-of-Naphthyloxy-Aniline-Compounds
Authored-by-a-Senior-Application-Scientist
Introduction
Naphthyloxy-aniline-compounds-represent-a-class-of-synthetic-heterocyclic-molecules-that-have-garnered-significant-interest-in-the-field-of-medicinal-chemistry--The-core-structure--characterized-by-a-naphthyloxy-moiety-linked-to-an-aniline-group--provides-a-versatile-scaffold-for-the-development-of-novel-therapeutic-agents--The-inherent-physicochemical-properties-of-this-scaffold--including-its-aromaticity-and-potential-for-diverse-substitutions--allow-for-the-fine-tuning-of-its-biological-activity--This-guide-provides-an-in-depth-technical-overview-of-the-synthesis--biological-activities--and-structure-activity-relationships--SAR--of-naphthyloxy-aniline-derivatives--with-a-focus-on-their-potential-as-anticancer-and-antimicrobial-agents--Detailed-experimental-protocols-and-mechanistic-insights-are-provided-to-support-researchers-and-drug-development-professionals-in-this-promising-area-of-study-
Synthesis-and-Chemical-Properties
The-synthesis-of-naphthyloxy-aniline-derivatives-typically-involves-a-multi-step-process-that-allows-for-the-introduction-of-various-functional-groups--A-common-synthetic-route-begins-with-the-etherification-of-a-substituted-naphthol-with-a-haloaniline-or-vice-versa--This-reaction-is-often-catalyzed-by-a-base--such-as-potassium-carbonate--and-carried-out-in-a-polar-aprotic-solvent--such-as-dimethylformamide--DMF---The-resulting-naphthyloxy-aniline-scaffold-can-then-be-further-modified-to-explore-the-structure-activity-relationship--The-chemical-properties-of-these-compounds--such-as-their-lipophilicity-and-solubility--can-be-predicted-and-analyzed-using-quantitative-structure-activity-relationship--QSAR--models--which-can-aid-in-the-design-of-compounds-with-improved-pharmacokinetic-profiles--[cite:-17]--
Key-Biological-Activities
Anticancer-Activity
A-significant-body-of-research-has-focused-on-the-anticancer-potential-of-naphthyloxy-aniline-derivatives--These-compounds-have-demonstrated-cytotoxic-effects-against-a-variety-of-cancer-cell-lines--including-those-of-the-breast--lung--colon--and-prostate--[cite:-1--3--7--8--11]--The-mechanisms-underlying-their-anticancer-activity-are-multifaceted-and-appear-to-be-cell-type-and-compound-specific--
Mechanisms-of-Action-
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Induction-of-Apoptosis- -Many-naphthyloxy-aniline-derivatives-have-been-shown-to-induce-programmed-cell-death--apoptosis--in-cancer-cells--[cite:-3--6--10--11]--This-is-often-achieved-through-the-modulation-of-key-apoptotic-proteins--such-as-the-upregulation-of-pro-apoptotic-Bax-and-the-downregulation-of-anti-apoptotic-Bcl-2--[cite:-1]--Some-compounds-have-also-been-observed-to-increase-the-expression-of-cleaved-caspase-3--a-key-executioner-caspase-in-the-apoptotic-pathway--[cite:-1--6]--
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Cell-Cycle-Arrest- -These-compounds-can-also-inhibit-cancer-cell-proliferation-by-arresting-the-cell-cycle-at-specific-checkpoints--such-as-the-G2-M-phase--[cite:-3--6--10]--This-prevents-the-cancer-cells-from-dividing-and-proliferating--
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Inhibition-of-Kinase-Activity- -Certain-derivatives-have-been-found-to-inhibit-the-activity-of-protein-kinases-that-are-implicated-in-cancer-cell-growth-and-survival--For-instance--some-compounds-have-shown-inhibitory-activity-against-kinases-such-as-CDK2--which-plays-a-crucial-role-in-cell-cycle-regulation--[cite:-11]--
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Disruption-of-Cancer-Signaling-Pathways- -Naphthyloxy-aniline-derivatives-can-interfere-with-critical-cancer-signaling-pathways--such-as-the-PI3K-AKT-mTOR-pathway--which-is-frequently-dysregulated-in-various-cancers--[cite:-6--10]--
Structure-Activity-Relationship--SAR--Insights-
SAR-studies-have-revealed-that-the-anticancer-activity-of-naphthyloxy-aniline-compounds-is-highly-dependent-on-the-nature-and-position-of-substituents-on-both-the-naphthyl-and-aniline-rings--For-example--the-introduction-of-electron-withdrawing-groups--such-as-halogens--or-electron-donating-groups--such-as-methoxy-groups--can-significantly-influence-their-cytotoxic-potency--[cite:-4]--The-position-of-these-substituents-also-plays-a-critical-role-in-determining-the-compound-s-activity--[cite:-1--4]--
Quantitative-Data-on-Anticancer-Activity
| Compound-ID | Cancer-Cell-Line | IC50-(µM) | Reference |
| Compound-13 | HCT116-(Colon) | 1-18 | [cite:-1] |
| PC9-(Lung) | 0-57 | [cite:-1] | |
| A549-(Lung) | 2-25 | [cite:-1] | |
| Pegaharoline-A-(PA) | A549-(Lung) | 2-39-±-0-27 | [cite:-6] |
| PC9-(Lung) | 3-60-±-0-41 | [cite:-6] |
IC50-values-represent-the-concentration-of-the-compound-required-to-inhibit-the-growth-of-50--of-the-cancer-cells-
Antimicrobial-Activity
In-addition-to-their-anticancer-properties--naphthyloxy-aniline-derivatives-have-also-demonstrated-promising-antimicrobial-activity-against-a-range-of-pathogenic-bacteria-and-fungi--[cite:-5--9--14--16--20]--This-is-particularly-significant-given-the-rising-threat-of-antimicrobial-resistance--
Mechanisms-of-Action-
The-antimicrobial-mechanisms-of-these-compounds-are-still-under-investigation--but-several-potential-targets-have-been-proposed--These-include-the-inhibition-of-essential-microbial-enzymes--such-as-DNA-gyrase-and-topoisomerase-IV--which-are-involved-in-DNA-replication--[cite:-5]--Additionally--some-derivatives-may-disrupt-the-integrity-of-the-microbial-cell-membrane-or-interfere-with-biofilm-formation--a-key-virulence-factor-for-many-pathogens--[cite:-19]--
Structure-Activity-Relationship--SAR--Insights-
Similar-to-their-anticancer-activity--the-antimicrobial-potency-of-naphthyloxy-aniline-compounds-is-influenced-by-their-chemical-structure--The-presence-of-specific-functional-groups--such-as-piperidine-moieties--has-been-shown-to-enhance-antibacterial-activity--particularly-against-multidrug-resistant-strains--[cite:-14]--
Quantitative-Data-on-Antimicrobial-Activity
| Compound-ID | Microorganism | MIC-(µg-mL) | Reference |
| Compound-3 | Pseudomonas-aeruginosa-MDR1 | 10 | [cite:-14] |
| Staphylococcus-aureus-MDR | 100 | [cite:-14] | |
| Compound-2 | Penicillium-notatum | 400 | [cite:-16] |
| Penicillium-funiculosum | 400 | [cite:-16] |
MIC-values-represent-the-minimum-inhibitory-concentration-of-the-compound-required-to-inhibit-the-visible-growth-of-a-microorganism-
Experimental-Protocols-for-Activity-Evaluation
In-Vitro-Anticancer-Activity-Screening--MTT-Assay-
Principle- The-MTT--3--4-5-dimethylthiazol-2-yl--2-5-diphenyltetrazolium-bromide--assay-is-a-colorimetric-assay-for-assessing-cell-metabolic-activity--NAD-P-H-dependent-cellular-oxidoreductase-enzymes-may--under-defined-conditions--reflect-the-number-of-viable-cells-present--These-enzymes-are-capable-of-reducing-the-tetrazolium-dye-MTT-to-its-insoluble-formazan--which-has-a-purple-color--
Protocol-
1--Cell-Seeding- -Seed-cancer-cells-in-a-96-well-plate-at-a-density-of-5-x-10³-to-1-x-10⁴-cells-well-in-100-µL-of-complete-growth-medium--Incubate-for-24-hours-at-37°C-in-a-humidified-atmosphere-with-5--CO₂-to-allow-for-cell-attachment-- 2--Compound-Treatment- -Prepare-serial-dilutions-of-the-naphthyloxy-aniline-compounds-in-culture-medium--Remove-the-old-medium-from-the-wells-and-add-100-µL-of-the-compound-dilutions-to-the-respective-wells--Include-a-vehicle-control--e-g---DMSO--and-a-positive-control--e-g---doxorubicin-- 3--Incubation- -Incubate-the-plate-for-48-to-72-hours-at-37°C-and-5--CO₂-- 4--MTT-Addition- -Add-10-µL-of-MTT-reagent--5-mg-mL-in-PBS--to-each-well-and-incubate-for-an-additional-4-hours-- 5--Formazan-Solubilization- -Carefully-remove-the-medium-and-add-100-µL-of-DMSO-to-each-well-to-dissolve-the-formazan-crystals-- 6--Absorbance-Measurement- -Measure-the-absorbance-at-570-nm-using-a-microplate-reader-- 7--Data-Analysis- -Calculate-the-percentage-of-cell-viability-relative-to-the-vehicle-control-and-determine-the-IC50-value-by-plotting-the-percentage-of-viability-against-the-logarithm-of-the-compound-concentration--
In-Vitro-Antimicrobial-Susceptibility-Testing--Broth-Microdilution-Method-
Principle- The-broth-microdilution-method-is-used-to-determine-the-minimum-inhibitory-concentration--MIC--of-an-antimicrobial-agent--This-involves-preparing-two-fold-dilutions-of-the-antimicrobial-agent-in-a-liquid-growth-medium-dispensed-in-96-well-microtiter-plates--
Protocol-
1--Preparation-of-Inoculum- -Prepare-a-standardized-inoculum-of-the-test-microorganism--e-g---Staphylococcus-aureus--to-a-concentration-of-approximately-5-x-10⁵-colony-forming-units--CFU--mL-- 2--Compound-Dilution- -Perform-serial-two-fold-dilutions-of-the-naphthyloxy-aniline-compounds-in-a-suitable-broth-medium--e-g---Mueller-Hinton-Broth--in-a-96-well-plate-- 3--Inoculation- -Add-the-standardized-inoculum-to-each-well-of-the-microtiter-plate--Include-a-growth-control--no-compound--and-a-sterility-control--no-inoculum-- 4--Incubation- -Incubate-the-plate-at-the-appropriate-temperature-and-duration-for-the-test-microorganism--e-g---37°C-for-18-24-hours-for-bacteria-- 5--MIC-Determination- -The-MIC-is-the-lowest-concentration-of-the-antimicrobial-agent-that-completely-inhibits-visible-growth-of-the-microorganism-as-detected-by-the-naked-eye--
Visualizations
Diagram-of-a-Potential-Anticancer-Mechanism-of-Action
A-simplified-diagram-illustrating-a-potential-mechanism-by-which-naphthyloxy-aniline-compounds-may-exert-their-anticancer-effects-by-inhibiting-the-PI3K-AKT-mTOR-signaling-pathway-and-inducing-apoptosis-and-cell-cycle-arrest-
Experimental-Workflow-for-Biological-Activity-Screening
A-high-level-workflow-diagram-outlining-the-key-stages-in-the-discovery-and-development-of-biologically-active-naphthyloxy-aniline-compounds--from-synthesis-to-lead-optimization-
Future-Perspectives-and-Conclusion
Naphthyloxy-aniline-compounds-represent-a-promising-class-of-molecules-with-significant-potential-for-the-development-of-novel-anticancer-and-antimicrobial-therapeutics--The-versatility-of-their-synthesis-allows-for-the-creation-of-large-libraries-of-derivatives--which--when-coupled-with-robust-biological-screening-and-SAR-studies--can-lead-to-the-identification-of-potent-and-selective-lead-compounds--Future-research-in-this-area-should-focus-on-elucidating-the-precise-molecular-targets-of-these-compounds--optimizing-their-pharmacokinetic-and-pharmacodynamic-properties--and-evaluating-their-efficacy-and-safety-in-preclinical-and-clinical-studies--The-in-depth-technical-information-and-protocols-provided-in-this-guide-are-intended-to-facilitate-these-efforts-and-accelerate-the-translation-of-these-promising-compounds-into-clinically-useful-drugs--
References
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